molecular formula C13H8Cl2F3NO B14617237 3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 57478-17-8

3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B14617237
CAS No.: 57478-17-8
M. Wt: 322.11 g/mol
InChI Key: CVNKJXYWMRHAQR-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro and trifluoromethyl groups attached to a phenoxy aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable aniline derivative in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, followed by further processing with p-toluenesulfonic acid in a polar solvent at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound’s chloro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

57478-17-8

Molecular Formula

C13H8Cl2F3NO

Molecular Weight

322.11 g/mol

IUPAC Name

3-chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H8Cl2F3NO/c14-9-5-7(13(16,17)18)1-3-11(9)20-12-4-2-8(19)6-10(12)15/h1-6H,19H2

InChI Key

CVNKJXYWMRHAQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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